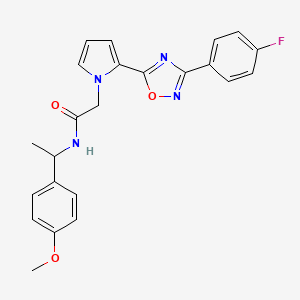

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide

Description

This compound features a pyrrole core linked to a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group. The acetamide side chain is functionalized with a 1-(4-methoxyphenyl)ethyl group, contributing to its structural complexity .

Properties

IUPAC Name |

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O3/c1-15(16-7-11-19(30-2)12-8-16)25-21(29)14-28-13-3-4-20(28)23-26-22(27-31-23)17-5-9-18(24)10-6-17/h3-13,15H,14H2,1-2H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSFYUUZPIFIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the pyrrole moiety, and the final acetamide formation. Common synthetic routes may involve:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrrole Moiety: This step often involves the reaction of the oxadiazole intermediate with a pyrrole derivative under conditions that promote the formation of the desired bond.

Acetamide Formation: The final step involves the reaction of the intermediate with an acetamide precursor, often under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.

- Pyrrole Ring Introduction : A condensation reaction with suitable aldehydes or ketones introduces the pyrrole moiety.

- Final Coupling : The fluorophenyl and methoxyphenyl groups are coupled using methods such as Suzuki-Miyaura coupling involving palladium catalysts.

Medicinal Chemistry

The compound's unique structure allows it to interact with biological targets effectively. Research indicates potential applications in:

- Anticancer Activity : Similar compounds have shown significant growth inhibition against various cancer cell lines. For example, derivatives of oxadiazoles have demonstrated substantial anticancer properties in studies involving glioblastoma and ovarian cancer cells .

- Enzyme Inhibition : The structural features may allow it to inhibit specific enzymes involved in cancer metabolism or other diseases.

Biological Studies

The compound can be utilized in biochemical assays to study:

- Protein Interactions : Its ability to bind to proteins can help elucidate mechanisms of action for different biological processes.

- Enzyme Activity : It may serve as a probe for investigating enzyme kinetics and pathways.

Materials Science

Due to its unique electronic properties, this compound may find applications in:

- Organic Electronics : Its structure suggests potential use in organic photovoltaic devices or as a semiconductor material.

- Fluorescent Materials : The presence of the oxadiazole ring can impart luminescent properties useful in various optical applications.

Case Studies

Several studies highlight the efficacy of oxadiazole derivatives similar to 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide:

- Anticancer Studies : A study demonstrated that certain oxadiazole derivatives exhibited up to 86% growth inhibition against specific cancer cell lines . These findings suggest that the compound could be developed into a therapeutic agent targeting cancer.

- Biological Assessment : Research on related compounds indicated significant anti-diabetic activity in model organisms like Drosophila melanogaster, showcasing the potential for developing treatments for metabolic disorders .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and oxadiazole groups may play a crucial role in binding to these targets, while the pyrrole and methoxyphenyl groups contribute to the overall stability and activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Oxadiazole Derivatives

- N-(5-Chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (S333-0774)

- Structural Differences : The acetamide N-substituent is a 5-chloro-2,4-dimethoxyphenyl group instead of 1-(4-methoxyphenyl)ethyl.

- Impact : The chloro and methoxy substituents increase molecular weight (456.86 g/mol) and lipophilicity compared to the target compound. This may enhance membrane permeability but reduce solubility .

- Key Data :

| Parameter | Target Compound | S333-0774 |

|---|---|---|

| Molecular Formula | ~C22H20FN3O3 | C22H18ClFN4O4 |

| Molecular Weight | ~393.4 g/mol | 456.86 g/mol |

| Oxadiazole Substituent | 4-Fluorophenyl | 4-Fluorophenyl |

- 2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide Structural Differences: The oxadiazole is substituted with a 1,3-benzodioxole group instead of 4-fluorophenyl.

Heterocyclic Core Variations

- N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Structural Differences: Replaces the oxadiazole-pyrrole system with a thiazole-pyrazole core. Impact: Thiazole rings enhance π-π stacking interactions, which may improve binding affinity to hydrophobic enzyme pockets .

- N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Structural Differences: Features a benzothiazole ring instead of pyrrole-oxadiazole.

Acetamide Side Chain Modifications

- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Structural Differences: Uses a chloroacetamide group and a cyano-substituted pyrazole.

Hydroxyacetamide Derivatives (FP1-12)

Key Research Findings

Substituent Effects :

Heterocycle Influence :

Synthetic Feasibility :

- Similar compounds (e.g., S333-0774) are synthesized via nucleophilic substitution or cyclocondensation reactions, suggesting scalable routes for the target compound .

Biological Activity

The compound 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several key structural components:

- Oxadiazole Ring : A five-membered heterocyclic compound containing two nitrogen atoms.

- Pyrrole Moiety : A five-membered ring with one nitrogen atom.

- Fluorophenyl Group : A phenyl ring substituted with a fluorine atom.

- Methoxyphenyl Group : A phenyl ring substituted with a methoxy group.

Synthesis

The synthesis of this compound typically involves multi-step processes, including:

- Formation of the oxadiazole ring through cyclization reactions.

- Coupling of the pyrrole moiety with the acetamide group using coupling reagents such as EDCI or DCC in the presence of bases like triethylamine.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to oxadiazoles and pyrroles. For instance, a study evaluating various derivatives demonstrated that certain oxadiazole compounds exhibited significant cytotoxicity against multiple cancer cell lines. The mean IC50 values indicated that some derivatives had potent anticancer activity, suggesting that modifications to the structure can enhance efficacy .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 1 | 9.4 | Various Tumor Types |

| Compound 2 | 15.6 | Breast Cancer |

| Compound 3 | 20.1 | Lung Cancer |

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Binding to specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interacting with cellular receptors that regulate growth and survival pathways.

Research indicates that compounds containing oxadiazole and pyrrole moieties may disrupt cellular signaling pathways critical for tumor growth, although detailed mechanisms remain under investigation .

Anti-inflammatory Properties

In addition to anticancer activity, preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. The presence of the fluorophenyl group is believed to enhance these effects by modulating inflammatory mediators .

Case Study 1: Antitumor Activity Assessment

A recent study assessed the in vitro antitumor activity of several synthesized oxadiazole derivatives against a panel of 11 different cancer cell lines. The results indicated that compounds with similar structural features to our target compound showed varying degrees of cytotoxicity, with some achieving IC50 values below 10 µM, marking them as promising candidates for further development .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the substituents on the oxadiazole ring influenced biological activity. For example, introducing electron-withdrawing groups significantly increased cytotoxicity against certain cancer cell lines while maintaining selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.